molecular formula C14H8Cl2O2 B2825468 [1,1'-Biphenyl]-2,2'-dicarbonyl dichloride CAS No. 7535-15-1

[1,1'-Biphenyl]-2,2'-dicarbonyl dichloride

Cat. No. B2825468
Key on ui cas rn: 7535-15-1
M. Wt: 279.12
InChI Key: UJWRDCOHQICLFL-UHFFFAOYSA-N
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Patent
US05238790

Procedure details

24.2 g of diphenic acid (biphenyl-2,2'-dicarboxylic acid) were dissolved in 200 ml of methylene chloride and 1 ml of N,N-dimethylformamide, and 27.9 g of oxalylchloride were dropped in the resultant solution under stirring at room temperature over 30 minutes. After the dropping, the resultant solution was reacted at room temperature for one hour, and the reaction solution was thickened in aspirator vacuum. Methylene chloride and an excessive amount of oxalylchloride were removed from the thickened solution to obtain an oily matter of diphenic acid chloride.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:10]2C(=[CH:15][CH:16]=[CH:17][CH:18]=2)C(O)=O)[C:2](=[CH:6][CH:7]=[CH:8][CH:9]=1)[C:3](O)=[O:4].[C:19](Cl)(=O)[C:20]([Cl:22])=[O:21].C(Cl)[Cl:26]>CN(C)C=O>[C:1]1([C:10]2[C:19](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:20]([Cl:22])=[O:21])[C:2](=[CH:6][CH:7]=[CH:8][CH:9]=1)[C:3]([Cl:26])=[O:4]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
C=1(C(C(=O)O)=CC=CC1)C=1C(C(=O)O)=CC=CC1
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
27.9 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature over 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methylene chloride and an excessive amount of oxalylchloride were removed from the thickened solution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C=1(C(C(=O)Cl)=CC=CC1)C=1C(C(=O)Cl)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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